molecular formula C14H18O4 B1308382 Ethyl 5-(4-methoxyphenyl)-5-oxovalerate CAS No. 25305-58-2

Ethyl 5-(4-methoxyphenyl)-5-oxovalerate

Cat. No.: B1308382
CAS No.: 25305-58-2
M. Wt: 250.29 g/mol
InChI Key: QQANPCGBZMJMRR-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(4-methoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(4-methoxyphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-methoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: 5-(4-methoxyphenyl)-5-oxovaleric acid.

    Reduction: 5-(4-methoxyphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethyl 5-(4-methoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with its target. The methoxyphenyl group may also play a role in binding to the target site, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Ethyl 5-(4-methoxyphenyl)-5-oxovalerate can be compared with similar compounds such as:

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar ester group but differs in the structure of the core backbone.

    5-(4-methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole core instead of a valerate backbone.

The uniqueness of this compound lies in its specific valerate backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-18-14(16)6-4-5-13(15)11-7-9-12(17-2)10-8-11/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQANPCGBZMJMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399211
Record name ETHYL 5-(4-METHOXYPHENYL)-5-OXOVALERATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25305-58-2
Record name ETHYL 5-(4-METHOXYPHENYL)-5-OXOVALERATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-(4-METHOXYPHENYL)-5-OXOVALERATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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